2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3-methylpyrazine
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Overview
Description
2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3-methylpyrazine is a complex organic compound that features a pyrazole ring substituted with a bromine atom and an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3-methylpyrazine typically involves multi-step organic reactions. One common approach is the formation of the pyrazole ring followed by the introduction of the bromine atom. The azetidine ring is then attached through a series of nucleophilic substitution reactions. The final step involves the formation of the pyrazine ring, which is achieved through cyclization reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3-methylpyrazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
Oxidation: Formation of corresponding pyrazole oxides.
Reduction: Formation of de-brominated pyrazole derivatives.
Substitution: Formation of azide-substituted pyrazole derivatives.
Scientific Research Applications
2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3-methylpyrazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3-methylpyrazine involves its interaction with specific molecular targets. The bromine atom and the pyrazole ring play crucial roles in binding to active sites of enzymes or receptors. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The compound may also interact with cellular pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1-methyl-1H-pyrazole: Similar structure but lacks the azetidine and pyrazine rings.
2-(4-Bromo-1H-pyrazol-1-yl)-N’-[(Z)-{3-[(4-methyl-1-piperazinyl)methyl]phenyl}methylene]propanehydrazide: Contains a pyrazole ring with a bromine atom but has different substituents.
Uniqueness
2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3-methylpyrazine is unique due to its combination of a brominated pyrazole ring, an azetidine ring, and a pyrazine ring. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs .
Properties
Molecular Formula |
C12H14BrN5 |
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Molecular Weight |
308.18 g/mol |
IUPAC Name |
2-[3-[(4-bromopyrazol-1-yl)methyl]azetidin-1-yl]-3-methylpyrazine |
InChI |
InChI=1S/C12H14BrN5/c1-9-12(15-3-2-14-9)17-5-10(6-17)7-18-8-11(13)4-16-18/h2-4,8,10H,5-7H2,1H3 |
InChI Key |
WDINJCWXNZFHAH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CN=C1N2CC(C2)CN3C=C(C=N3)Br |
Origin of Product |
United States |
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